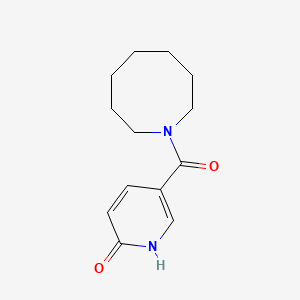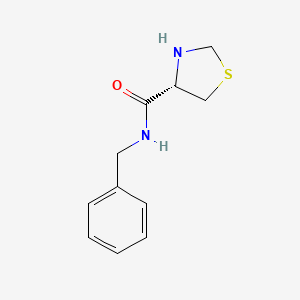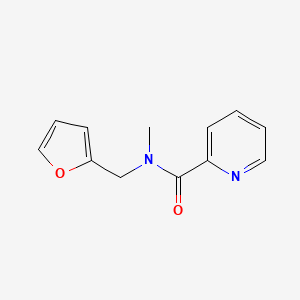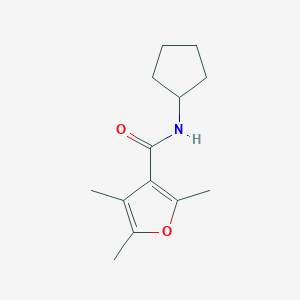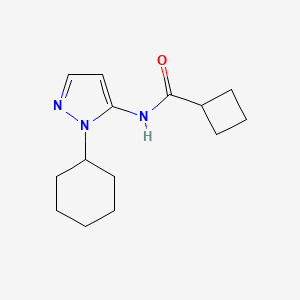![molecular formula C17H21N3O2 B7476242 4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as MPP and has been the subject of several scientific studies due to its unique properties.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and proteins. In particular, MPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models. Additionally, MPP has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for use in lab experiments, including its ability to selectively inhibit certain enzymes and proteins. This selectivity can be beneficial in the development of new drugs and other therapeutic agents. However, MPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on MPP, including its further investigation as a potential drug candidate for the treatment of various diseases. Additionally, MPP's applications in material science, particularly in the development of organic electronic devices, could also be further explored. Further research is also needed to fully understand the mechanism of action of MPP and its potential side effects.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 4-methylphthalic anhydride with 4-methylpiperidine-1-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. This reaction results in the formation of MPP, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
MPP has been studied extensively for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, MPP has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, MPP has been studied for its applications in the development of organic electronic devices.
Propiedades
IUPAC Name |
4-methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-7-9-19(10-8-12)16(21)11-20-17(22)15-6-4-3-5-14(15)13(2)18-20/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIJPFVLCDRHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
